molecular formula C9H10N2O B073867 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol CAS No. 1565-39-5

2-(4,5-Dihydro-1H-imidazol-2-yl)phenol

Cat. No. B073867
CAS RN: 1565-39-5
M. Wt: 162.19 g/mol
InChI Key: ASGUONPNJUFYGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • A series of 2-(imidazole-2-yl)phenol ligands and their Zn(II) complexes were synthesized and characterized, including 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol derivatives (Eseola et al., 2009).
  • Synthesis of tetra-substituted imidazole derivatives, including similar compounds, was reported through a one-pot synthesis method (Ahmad et al., 2023).

Molecular Structure Analysis

  • Single-crystal X-ray diffraction was used to confirm the molecular structures of synthesized ligands and their Zn(II) complexes, revealing variations in crystalline structure (Eseola et al., 2009).

Chemical Reactions and Properties

  • The ligands exhibited unique fluorescent properties, with emission processes dependent on substituents on phenol and the media used (Eseola et al., 2009).

Physical Properties Analysis

  • The physical properties, including fluorescent properties, were significantly influenced by the substituents on the phenol component (Eseola et al., 2009).

Chemical Properties Analysis

  • The synthesized compounds displayed varying interactions with metal ions, affecting their fluorescent characteristics (Eseola et al., 2009).
  • Antioxidant and antimicrobial activities of similar imidazole derivatives were explored, indicating the influence of metal complexes on their efficacy (Ahmad et al., 2023).

Scientific Research Applications

  • Spectroscopic Study of Substituents on Imidazole Heterocycles : This study focused on the effects of substituents on the protonation-deprotonation equilibrium of new 2-(1H-imidazol-2-yl)phenols, using spectroscopic methods. The research concluded that electron-releasing substituents on the phenol ring alter the donor strength of the imidazole base, influencing the coordination chemistry of these compounds (Eseola & Obi-Egbedi, 2010).

  • Corrosion Inhibition in Acidic Solutions : A study on the corrosion inhibition efficacy of new imidazole derivatives on mild steel in acidic solutions showed that these compounds act as effective corrosion inhibitors. The research highlighted the role of different substituent groups in enhancing corrosion inhibition efficiency (Prashanth et al., 2021).

  • Fluorescent Properties of Imidazole-Phenol Compounds : This research synthesized 2-(imidazole-2-yl)phenol ligands and their Zn(II) complexes and investigated their fluorescent properties. It was found that the fluorescent intensity of these compounds is affected by their coordination to zinc(II) ions (Eseola et al., 2009).

  • Application in Heterocyclic Synthesis : The compound 2-(4,5-Dihydro-1H-imidazol-2-yl)thiophenol and similar compounds were investigated as building blocks in the synthesis of heterocycles. These studies explore the synthesis of doubly annulated heterocyclic systems (Ried & Eltz, 1988).

  • Influence of Electronic/Substituents on Imidazole Ring Donor-Acceptor Capacities : This study synthesized imidazole-based compounds and explored the influence of electronic and substituent effects on the donor capacity of the imidazole N-base. It concluded that electron density push towards the imidazole ring is important for improving N-base donor strengths (Eseola et al., 2012).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-8-4-2-1-3-7(8)9-10-5-6-11-9/h1-4,12H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFVISOIQMHABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10417746, DTXSID90901158
Record name 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
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URL https://comptox.epa.gov/dashboard/DTXSID10417746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_234
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5-Dihydro-1H-imidazol-2-yl)phenol

CAS RN

1565-39-5
Record name NSC322
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Record name 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Yebdri, O Nehar, R Mahboub, T Roisnel… - Journal of Molecular …, 2019 - Elsevier
The zwitterion ligand L1 has been synthesized and characterized by single-crystal X-ray diffraction, and spectroscopic techniques (1H, 13C NMR, FT-IR, ESI-MS, and UV–Vis). The …
Number of citations: 3 www.sciencedirect.com
YP Li, Q Zhao, HR Yang, SJ Liu, XM Liu, YH Zhang… - Analyst, 2013 - pubs.rsc.org
The synthesis, characterization and ion binding properties of a new ditopic ratiometric receptor (1), based on 2-(4,5-dihydro-1H-imidazol-2-yl)phenol and crown ether moieties, have …
Number of citations: 52 pubs.rsc.org
RM Sultanova, NS Khusnutdinova, YG Borisova… - Russian Chemical …, 2023 - Springer
2-Substituted 4,5-dihydro-1H-imidazoles were synthesized by the condensation of aromatic carboxylic acids with ethylenediamine in the presence of KU-2/8 cation-exchange resin as a …
Number of citations: 0 link.springer.com
CK Nguyen, NN Nguyen, KN Tran, VD Nguyen… - Tetrahedron …, 2017 - Elsevier
The copper ferrite-catalyzed, directed coupling of ortho-arylated phenols and dialkylformamides in the presence of a peroxide oxidant is described. Acyclic and cyclic amides were …
Number of citations: 18 www.sciencedirect.com
MA Martinez-Aguirre, MF Alamo, KE Trejo-Huizar… - Bioorganic …, 2021 - Elsevier
Phenylboronic acid (PBA) forms neutral tetrahedral N,O-coordinated 6-membered cyclic complexes with stability constants reaching the values as large as 1.3 × 10 4 M −1 at pH 7.4 in …
Number of citations: 4 www.sciencedirect.com

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